molecular formula C8H8BrNO2 B1374813 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone CAS No. 1256811-02-5

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Cat. No. B1374813
CAS RN: 1256811-02-5
M. Wt: 230.06 g/mol
InChI Key: LXKMRWKPTVIQLG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2. It has a molecular weight of 230.06 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is 1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pyrolysis Products Investigation

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has been explored in the study of pyrolysis products, particularly in new psychoactive substances like bk-2C-B and bk-2C-I. Research has delved into its stability when exposed to heat, leading to the identification of pyrolysis products and their potential toxicity (Texter et al., 2018).

Synthetic Chemistry

This compound has also been a subject in synthetic chemistry. Studies have focused on synthesizing novel compounds starting from similar structures, exploring reductions, and investigating bromination reactions, which are essential in creating a variety of derivatives for different applications (Kwiecień & Szychowska, 2006); (Ying, 2011).

Anti-inflammatory Activity

In the realm of pharmaceutical research, derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and shown to exhibit anti-inflammatory activities. This highlights its potential as a base for developing new therapeutic agents (Labanauskas et al., 2004).

Biological Activity Studies

The compound and its derivatives have been a focal point in biological activity studies. These studies have included the synthesis of compounds and subsequent testing for immunosuppressive, immunostimulatory, and cytotoxic effects, contributing to the understanding of these compounds in biological systems (Abdel‐Aziz et al., 2011).

Enantiomerically Pure Synthesis

Research has also been conducted on the synthesis of enantiomerically pure derivatives of similar compounds, focusing on procedures that ensure high enantiomeric purities. This is significant for the development of more specific and targeted pharmaceutical agents (Zhang et al., 2014).

Bromination Reactions

Another area of interest is in the selective bromination of compounds structurally similar to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. These studies offer insights into the reactivity of such compounds and open avenues for creating a range of derivatives with potential applications in various fields (Kwiecień & Baumann, 1998).

Synthesis Techniques

The compound has also been synthesized using innovative techniques, such as Magnesium halide exchange and nucleophilic substitution. These methods demonstrate efficient and straightforward procedures for creating such compounds (Jin, 2015).

Antimicrobial Activity

Derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and assessed for antimicrobial activity. These studies contribute to the search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Ashok et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMRWKPTVIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744270
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

CAS RN

1256811-02-5
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N,2-dimethoxy-N-methylnicotinamide (5.0 g, 18.18 mmol) in THF (50 mL), MeMgBr (10 mL, 30.0 mmol) was added dropwise at −78° C. The reaction mixture was stirred at 20° C. overnight. Then the reaction mixture was added to NH4Cl solution. The mixture was extracted with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified using column chromatography (eluted with petroleum ether:EtOAc=10:1) to provide 1-(5-bromo-2-methoxypyridin-3-yl)ethanone (3.0 g, yield: 71%). 1H-NMR (CDCl3, 400 MHz) δ 8.33 (d, J=2.4 Hz, 1H), 8.19 (d, J=2.4 Hz, 1H), 4.03 (s, 3H), 2.63 (s, 3H). MS (M+H)+: 230/232
Name
5-bromo-N,2-dimethoxy-N-methylnicotinamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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